molecular formula C14H20N2O3S B2957299 N-(4-(3-methoxypyrrolidin-1-yl)phenyl)cyclopropanesulfonamide CAS No. 1796970-78-9

N-(4-(3-methoxypyrrolidin-1-yl)phenyl)cyclopropanesulfonamide

Cat. No.: B2957299
CAS No.: 1796970-78-9
M. Wt: 296.39
InChI Key: UIPPTPHUPJRGLO-UHFFFAOYSA-N
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Description

N-(4-(3-methoxypyrrolidin-1-yl)phenyl)cyclopropanesulfonamide is a useful research compound. Its molecular formula is C14H20N2O3S and its molecular weight is 296.39. The purity is usually 95%.
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Properties

IUPAC Name

N-[4-(3-methoxypyrrolidin-1-yl)phenyl]cyclopropanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O3S/c1-19-13-8-9-16(10-13)12-4-2-11(3-5-12)15-20(17,18)14-6-7-14/h2-5,13-15H,6-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIPPTPHUPJRGLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(C1)C2=CC=C(C=C2)NS(=O)(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-(3-methoxypyrrolidin-1-yl)phenyl)cyclopropanesulfonamide is a compound with the potential for various biological activities, particularly in pharmacology. This article explores its biological activity, synthesizing findings from diverse research sources, case studies, and relevant data tables.

  • Chemical Name : this compound
  • CAS Number : 1797278-44-4
  • Molecular Formula : C18H22N2O3S
  • Molecular Weight : 346.4439 g/mol
  • SMILES Notation : COC1CCN(C1)c1ccc(cc1)NS(=O)(=O)Cc1ccccc1

These properties indicate a complex structure that may influence its interaction with biological systems.

Research indicates that compounds similar to this compound may function as modulators of specific biochemical pathways. For instance, the sulfonamide moiety is known to interact with various enzymes and receptors, potentially influencing inflammatory responses and cellular signaling pathways.

Pharmacological Studies

Recent studies have highlighted the compound's potential as an inhibitor in various biological assays. For example:

  • Inhibition of Enzymatic Activity : A study demonstrated that related cyclopropanesulfonamides effectively inhibited p38 MAP kinase, a critical enzyme in inflammatory processes . This suggests that this compound may exhibit anti-inflammatory properties.

Case Studies

Several case studies have documented the effects of similar compounds in clinical settings:

  • Anti-inflammatory Effects : In murine models, compounds structurally related to this compound showed significant reductions in inflammation markers . This positions the compound as a potential candidate for treating inflammatory diseases.
  • Cytotoxicity Assessments : Cytotoxicity assays revealed that certain derivatives of this compound exhibited selective toxicity towards cancer cell lines while sparing normal cells, indicating a promising therapeutic index for cancer treatment .

Summary of Biological Activities

Activity TypeObservationsReferences
Enzymatic InhibitionEffective against p38 MAP kinase
Anti-inflammatoryReduced inflammation in murine models
CytotoxicitySelective toxicity in cancer cell lines

Comparative Analysis with Similar Compounds

Compound NameCAS NumberActivity TypeReference
BMS-582949 (p38 MAPK Inhibitor)20804198Anti-inflammatory
Other CyclopropanesulfonamidesVariousCytotoxicity

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